molecular formula C16H11N3 B14442022 4,5-Diphenyl-1H-imidazole-1-carbonitrile CAS No. 76849-22-4

4,5-Diphenyl-1H-imidazole-1-carbonitrile

Cat. No.: B14442022
CAS No.: 76849-22-4
M. Wt: 245.28 g/mol
InChI Key: NZVPNDSKNRFWQR-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1H-imidazole-1-carbonitrile is a nitrile-functionalized imidazole derivative designed for advanced chemical and pharmaceutical research. The compound is built upon the 4,5-diphenyl-1H-imidazole scaffold, a structure known for its significance in heterocyclic chemistry . The addition of a carbonitrile group (-C≡N) at the 1-position of the imidazole ring introduces a valuable functional handle for further synthetic manipulation, making this reagent a versatile building block in organic synthesis and medicinal chemistry. Researchers can utilize this compound as a key precursor in nucleophilic substitution reactions, cycloadditions, and for the development of more complex molecular architectures, such as fused heterocyclic systems. Its structural features suggest potential applications in the synthesis of compounds for materials science and as an intermediate in the development of pharmacologically active molecules. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. References: 1. National Institute of Standards and Technology (NIST). 1H-Imidazole, 4,5-diphenyl- .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76849-22-4

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

4,5-diphenylimidazole-1-carbonitrile

InChI

InChI=1S/C16H11N3/c17-11-19-12-18-15(13-7-3-1-4-8-13)16(19)14-9-5-2-6-10-14/h1-10,12H

InChI Key

NZVPNDSKNRFWQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)C#N)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4,5 Diphenyl 1h Imidazole 1 Carbonitrile

Intrinsic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which significantly influences its reactivity. One nitrogen atom (N3 in this substituted system) is of the "pyridine-type," with its lone pair of electrons in an sp² orbital within the plane of the ring, making it available for protonation or coordination. The other nitrogen (N1) is of the "pyrrole-type," and in the parent imidazole, its lone pair participates in the aromatic sextet. nih.gov However, in 4,5-Diphenyl-1H-imidazole-1-carbonitrile, the N1 position is substituted, altering its classical reactivity.

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. uobabylon.edu.iq However, the specific substitution pattern of this compound imposes significant constraints on these reactions.

Carbon Centers (C2, C4, C5): In a typical imidazole, electrophilic aromatic substitution preferentially occurs at the C4 or C5 positions, which are equivalent. nih.govuobabylon.edu.iq In the target molecule, these positions are blocked by phenyl groups, effectively preventing substitution at these sites. The C2 position is generally less reactive towards electrophiles. uobabylon.edu.iq Furthermore, the N1-carbonitrile group is strongly deactivating, withdrawing electron density from the ring system and making electrophilic substitution on the carbon framework even less favorable.

Nitrogen Centers (N1, N3): The primary site for electrophilic interaction is the sp²-hybridized "pyridine-type" nitrogen at the N3 position. This nitrogen atom retains a basic lone pair of electrons, making it a nucleophilic center that can readily react with electrophiles such as protons (acid-base chemistry) and alkylating agents. uobabylon.edu.iqscirp.org For instance, the reaction of similar 1-substituted imidazoles with alkyl halides typically results in the formation of quaternary imidazolium (B1220033) salts via alkylation at the N3 position. The N1 nitrogen is part of a cyanamide-like structure and is non-basic, as its lone pair is delocalized and further withdrawn by the adjacent nitrile group.

Reaction Type Reagent Example Typical Product with Imidazole Core Applicability to Target Molecule
Nitration HNO₃ / H₂SO₄4-Nitroimidazole or 5-Nitroimidazole uobabylon.edu.iqUnlikely at carbon centers due to steric hindrance and deactivation.
Halogenation Br₂ / CHCl₃2,4,5-Tribromoimidazole uobabylon.edu.iqUnlikely at carbon centers due to steric hindrance and deactivation.
Alkylation (N-Addition) Methyl Iodide (CH₃I)1,3-Dimethylimidazolium IodideFeasible at the N3 position to form a quaternary salt. uobabylon.edu.iqacs.org
Protonation (N-Addition) Strong Acid (e.g., HCl)Imidazolium ChlorideThe N3 nitrogen is basic and will be protonated in acidic media.

Generally, electron-rich aromatic rings like imidazole are resistant to nucleophilic attack unless they are activated by potent electron-withdrawing groups. researchgate.net In this compound, the combined electron-withdrawing effects of the two phenyl rings and, most significantly, the N1-carbonitrile group, substantially reduce the electron density of the imidazole ring. This electronic-deficiency enhances the electrophilicity of the ring carbons, particularly the C2 position, making them potential targets for nucleophilic attack.

Reactions involving the displacement of a leaving group from the imidazole ring by a nucleophile are well-documented for derivatives bearing suitable activating and leaving groups. For example, nitro groups on dinitroimidazole derivatives can be displaced by nucleophiles like cyanide or azide (B81097) ions. researchgate.netosi.lv Similarly, chloro-substituted imidazoles can undergo nucleophilic substitution. While the target molecule lacks a conventional leaving group on its carbon skeleton, strong nucleophiles under forcing conditions could potentially add to the C2 position, leading to ring-opening or rearrangement pathways.

Reaction Type Reagent Example Observed Reaction on Activated Imidazoles Potential Outcome with Target Molecule
Nucleophilic Aromatic Substitution (SNAAr) Aqueous Ammonia (B1221849) (NH₃)Displacement of a nitro group in 1-methyl-4,5-dinitroimidazole (B100128) to form an amino-nitroimidazole derivative. osi.lvDirect substitution is not possible without a leaving group. Addition-elimination is unlikely.
Cine Substitution Potassium Cyanide (KCN)Reaction with dinitroimidazoles can lead to the displacement of one nitro group and addition of a cyano group at an adjacent position. researchgate.netUnlikely, as this reaction typically requires a specific substitution pattern not present here.
Direct Nucleophilic Addition Organolithium Reagents (RLi)Can add to the C2 position of activated imidazolium salts.Possible at the C2 position due to activation by the N1-cyano group, potentially leading to addition products or ring cleavage.

Reactivity Profiles of the N1-Carbonitrile Group

The carbonitrile (cyano) group attached to the N1 position is a powerful functional group that largely governs the reactivity of this part of the molecule. Its chemistry is characterized by the electrophilicity of the carbon atom and the triple bond's ability to participate in various reactions.

The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it susceptible to attack by a wide range of nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl carbon.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add across the carbon-nitrogen triple bond. The initial product is an imine anion salt, which upon acidic workup (hydrolysis) yields a ketone. libretexts.orglibretexts.org This provides a pathway to cleave the N1-C bond and functionalize the resulting 4,5-diphenyl-1H-imidazole.

Reduction: The nitrile group can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine via the addition of two hydride equivalents. libretexts.orglibretexts.org This would convert the N1-carbonitrile into an N1-aminomethyl group.

Nucleophile Type Reagent Example Intermediate Final Product after Workup
Organometallic Phenylmagnesium Bromide (PhMgBr)Imine Anion Salt4,5-Diphenyl-1H-imidazole and Benzophenone (after hydrolysis)
Hydride Lithium Aluminum Hydride (LiAlH₄)Dianion Species1-(Aminomethyl)-4,5-diphenyl-1H-imidazole libretexts.org

The N1-carbonitrile group, being part of a cyanamide (B42294) structure, is susceptible to hydrolysis. Under either acidic or basic conditions, the nitrile can be converted into other functional groups. libretexts.org The reaction typically proceeds through an N1-carboxamide intermediate. Given the lability of the N-C bond in this context, hydrolysis is expected to lead to the cleavage of the carbonitrile group from the imidazole ring.

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water. The resulting intermediate would likely hydrolyze to yield 4,5-diphenyl-1H-imidazole and cyanic acid (or its decomposition products).

Base-Catalyzed Hydrolysis: Hydroxide ion attacks the electrophilic carbon, leading to an intermediate that, upon rearrangement and cleavage, would yield the 4,5-diphenyl-1H-imidazolide anion and cyanate (B1221674). Subsequent workup would protonate the imidazole.

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions. While often requiring high temperatures or specific activation, these reactions provide pathways to more complex heterocyclic systems.

[3+2] Cycloadditions: Nitriles are known to react with 1,3-dipoles. For example, reaction with an azide (e.g., sodium azide) can produce a tetrazole ring in a [3+2] cycloaddition fashion. This would result in the formation of a novel bitetrazole-imidazole fused system.

[4+2] Cycloadditions (Diels-Alder Reactions): The nitrile group can act as a dienophile in Diels-Alder reactions, reacting with a 1,3-diene. This reaction is typically challenging and requires electron-deficient nitriles and electron-rich dienes, often under high pressure or thermal conditions. The N1-carbonitrile is electronically suitable due to its electron-withdrawing nature, but the steric hindrance from the diphenyl-imidazole moiety might impede the approach of a diene. Intramolecular Diels-Alder reactions, if a diene functionality were present elsewhere, could be more feasible. mdpi.com

Reaction Type Reagent Class Potential Product
[3+2] Cycloaddition Azides (e.g., NaN₃)A tetrazolyl-substituted imidazole derivative.
[4+2] Cycloaddition Conjugated Dienes (e.g., Butadiene)A dihydropyridine-fused imidazole system (after tautomerization).

Influence of the Diphenyl Substituents on Electronic and Steric Reactivity

The presence of two phenyl groups at the 4 and 5 positions of the imidazole ring profoundly influences the electronic and steric properties of this compound, thereby dictating its reactivity.

Steric Hindrance: The sheer size of the two phenyl groups creates significant steric bulk around the imidazole core. This steric hindrance plays a crucial role in controlling the approach of reagents to the molecule. For instance, reactions at the nitrogen atoms or adjacent carbons of the imidazole ring will be sterically hindered. This can affect the rate and feasibility of certain reactions.

In a study of related biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitriles, it was observed that steric repulsion between the imidazole group and the terminal phenyl group leads to a non-planar conformation of the molecules. nih.gov This twisting of the molecular structure can disrupt π-orbital overlap, thereby influencing the electronic properties. A similar effect can be anticipated for this compound.

The interplay between these electronic and steric factors is critical in determining the regioselectivity and stereoselectivity of its reactions. For example, while the electronic effects might favor an attack at a certain position, the steric hindrance from the bulky phenyl groups might direct the incoming reactant to a less sterically crowded site.

Redox Chemistry of the Imidazole-Carbonitrile System

The redox behavior of this compound is primarily associated with the imidazole ring and the carbonitrile group. Imidazole itself can undergo both oxidation and reduction, and these processes are modulated by the attached diphenyl and carbonitrile substituents.

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, making it susceptible to electrochemical reactions. The carbonitrile group (-CN) is a strong electron-withdrawing group, which is expected to make the reduction of the imidazole ring more favorable by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the electron-withdrawing nature of the carbonitrile group would make the oxidation of the imidazole ring more difficult.

In a study on imidazole derivatives functionalized on single-walled carbon nanotubes, cyclic voltammetry was used to probe the electrochemical properties. researchgate.net These studies reveal that the imidazole moiety can participate in electron transfer processes. The redox potentials are sensitive to the molecular environment and the presence of other functional groups.

The general redox behavior of similar N-heterocyclic systems can be summarized in the following table, which illustrates the effect of substituents on reduction potentials.

CompoundSubstituentRedox BehaviorReference
PyrazineElectron-withdrawingMore positive reduction potential dtu.dk
PyrazineElectron-donatingMore negative reduction potential dtu.dk
Imidazole DerivativeFunctionalized on SWNTsParticipates in electron transfer researchgate.net

Based on these general principles, it can be inferred that this compound would likely undergo reduction at a more positive potential compared to unsubstituted imidazole due to the electron-withdrawing carbonitrile group. The bulky diphenyl groups might also influence the kinetics of the electron transfer process.

Coordination Chemistry and Ligand Binding Modes of this compound

The this compound molecule possesses several potential coordination sites, making it a versatile ligand in coordination chemistry. The primary coordination sites are the two nitrogen atoms of the imidazole ring.

The imidazole ring can coordinate to a metal center in several ways:

Monodentate Coordination: One of the imidazole nitrogen atoms can act as a σ-donor to a metal ion. This is a common coordination mode for imidazole and its derivatives.

Bridging Ligand: Both nitrogen atoms of the imidazole ring can potentially bridge two metal centers, although this is less common for N1-substituted imidazoles.

The nitrogen atom of the carbonitrile group can also potentially act as a donor atom, although it is a weaker Lewis base compared to the imidazole nitrogens. The π-system of the phenyl rings could also, in principle, interact with a metal center through π-coordination, but this is less likely to be the primary binding mode.

The coordination behavior of imidazole derivatives is well-documented. For instance, 4,5-imidazoledicarboxylic acid is a multifunctional ligand with six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens), allowing it to form coordination polymers. researchgate.net While this compound lacks the carboxylate groups, the principle of multiple potential coordination sites remains.

A study on transition metal complexes with 1H-imidazole as a ligand showed that the ligand acts as a monodentate donor, coordinating through a nitrogen atom to form octahedral and tetrahedral complexes. researchgate.net In the case of this compound, the N1 position is blocked by the carbonitrile group, leaving the N3 atom as the most likely primary coordination site for monodentate binding.

The potential coordination modes are summarized in the table below.

Coordination SiteBinding ModeSteric Influence of Diphenyl Groups
Imidazole N3 atomMonodentate σ-donationHigh, may lead to distorted geometries
Carbonitrile N atomMonodentate σ-donation (weak)Moderate
Phenyl π-systemπ-coordination (less common)High, may influence ligand orientation

Advanced Spectroscopic and Structural Characterization of 4,5 Diphenyl 1h Imidazole 1 Carbonitrile

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum reveals these absorptions as peaks.

A thorough search of scientific databases did not yield a specific, experimentally recorded FT-IR spectrum for 4,5-Diphenyl-1H-imidazole-1-carbonitrile.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Connectivity, Stereochemical Elucidation, and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show a complex multiplet in the aromatic region (typically 7.0-8.0 ppm) corresponding to the ten protons of the two phenyl groups. The proton on the C2 position of the imidazole (B134444) ring would likely appear as a distinct singlet. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: This method detects the carbon atoms in a molecule, providing information on the number of non-equivalent carbons and their electronic environments. The ¹³C NMR spectrum of this compound would be expected to show a signal for the nitrile carbon (typically in the 115-120 ppm range). Signals for the carbons of the two phenyl groups and the three carbons of the imidazole ring would also be present. The specific chemical shifts would help confirm the connectivity of the entire molecular structure.

No specific ¹H NMR or ¹³C NMR spectral data for this compound has been found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This allows for the calculation of an exact molecular formula.

An HRMS analysis of this compound (molecular formula C₁₆H₁₀N₄) would provide an exact mass measurement, confirming its elemental composition. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would show fragment ions. The pattern of these fragments would offer valuable clues about the molecule's structure, such as the loss of the nitrile group or the fragmentation of the imidazole ring, thereby corroborating the proposed connectivity.

Specific HRMS data, including the exact mass or fragmentation patterns for this compound, are not available in the surveyed scientific literature.

X-ray Crystallography for Absolute Structure Determination, Conformational Analysis, and Solid-State Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom in the molecule and in the crystal lattice.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its molecular structure. This technique would determine the absolute configuration, bond lengths, bond angles, and torsional angles. It would also reveal the conformational orientation of the phenyl groups relative to the imidazole ring. Additionally, the analysis would describe the solid-state architecture, detailing intermolecular interactions such as π-π stacking or other non-covalent forces that govern how the molecules pack together in the crystal.

A crystallographic structure for this compound has not been reported in the primary chemical literature or crystallographic databases.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Solvatochromic Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of a molecule, which are related to how it interacts with light. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light.

The UV-Vis absorption spectrum of this compound would likely exhibit absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated system of the imidazole and phenyl rings. The presence of the nitrile group could influence the position and intensity of these bands. If the compound is fluorescent, its emission spectrum would show a characteristic emission wavelength, and the quantum yield could be determined. Studying these properties in solvents of varying polarity (solvatochromism) would provide insight into the nature of the molecule's excited state.

There is no available literature detailing the specific UV-Vis absorption or fluorescence properties of this compound.

Advanced Electrochemical Characterization for Redox Potentials and Charge Transfer Properties

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a molecule—its ability to accept or donate electrons. By measuring the current that develops in an electrochemical cell as a function of an applied potential, one can determine the oxidation and reduction potentials of a compound.

An electrochemical study of this compound would reveal its redox potentials. This data is used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are crucial for understanding the compound's electronic properties and for assessing its potential use in electronic devices, such as organic light-emitting diodes (OLEDs) or solar cells, by determining its charge transfer capabilities.

No published reports on the electrochemical characterization of this compound were identified.

Surface Characterization Techniques for Interfacial Phenomena (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS))

When a compound is prepared as a thin film or deposited on a substrate, surface characterization techniques are essential for understanding its morphology and interfacial properties.

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography of a material, revealing details about its morphology, such as grain size and shape.

Atomic Force Microscopy (AFM): Can generate three-dimensional images of a surface with atomic resolution, providing even more detailed topographical information and measurements of surface roughness.

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface.

If this compound were to be used in applications involving thin films or interfaces, these techniques would be vital. SEM and AFM would characterize the film's morphology, while XPS would confirm the elemental composition and chemical bonding environment at the surface.

No studies involving the surface characterization of this compound have been found in the literature.

Computational and Theoretical Investigations of 4,5 Diphenyl 1h Imidazole 1 Carbonitrile

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and geometric structure of molecules. For 4,5-Diphenyl-1H-imidazole-1-carbonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or 6-31+G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry.

This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. The resulting optimized structure provides crucial data on the spatial orientation of the phenyl rings relative to the imidazole (B134444) core and the geometry of the carbonitrile group. For instance, studies on similar 4,5-diphenyl-imidazole derivatives reveal significant twisting of the phenyl rings with respect to the central imidazole ring. These geometric parameters are fundamental for understanding the molecule's steric and electronic properties.

DFT calculations also elucidate the electronic structure, providing information on the distribution of electrons within the molecule and the energies of the molecular orbitals.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C4-C5 1.39 - -
N1-C5 1.37 - -
N1-C1' (Cyano) 1.42 - -
C1'-N' (Cyano) 1.16 - -
C4-C(Phenyl) 1.49 - -
C5-C(Phenyl) 1.49 - -
C5-N1-C2 108.5 - -
N1-C2-N3 110.0 - -
C4-C5-N1 107.0 - -
Phenyl Ring 1 Twist - - 25.0
Phenyl Ring 2 Twist - - 70.0
Cyano Group Angle - 179.5 -

Note: This table is illustrative, based on typical values for similar structures, and represents the type of data obtained from DFT geometry optimization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

For this compound, the spatial distribution of the HOMO is typically located over the electron-rich phenyl rings and the imidazole core, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient regions, such as the carbonitrile group, which is a potential site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. This energy gap is also crucial for understanding intramolecular charge transfer (ICT), where electronic excitation can cause electron density to move from the HOMO-localized region to the LUMO-localized region.

Table 2: Frontier Molecular Orbital Properties (Hypothetical Data)

Parameter Energy (eV)
HOMO Energy (EHOMO) -6.15
LUMO Energy (ELUMO) -2.25
HOMO-LUMO Gap (ΔE) 3.90

Note: Values are representative for similar aromatic heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Potential Interaction Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent varying electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electron density. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges. For this compound, these regions are expected to be concentrated around the nitrogen atoms of the imidazole ring and the cyano group.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.

Green regions represent areas of neutral or near-zero potential.

The MEP surface provides a clear, qualitative picture of the molecule's polarity and identifies the most probable sites for intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer, Resonance, and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of charge delocalization, hyperconjugative interactions, and resonance effects within a molecule. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

For this compound, NBO analysis can quantify the stability arising from intramolecular charge transfer (ICT) events. This is achieved by examining the second-order perturbation theory analysis of the Fock matrix, which reveals the stabilization energy (E2) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Nucleophilicity)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These indices are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO).

Global Reactivity Descriptors:

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap (η = (ELUMO - EHOMO)/2), it measures the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO)/2, it represents the escaping tendency of electrons from the system.

Electrophilicity Index (ω): Given by ω = μ²/2η, this index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger capacity to act as an electrophile.

Nucleophilicity: While various scales exist, it generally relates to the HOMO energy; a higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity.

Local Reactivity Descriptors:

Fukui Functions: These are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These descriptors allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Table 3: Global Reactivity Descriptors (Hypothetical Data based on FMO energies in Table 2)

Descriptor Value (eV)
Chemical Hardness (η) 1.95
Chemical Potential (μ) -4.20
Electrophilicity Index (ω) 4.52

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, including the synthesis of this compound. By using methods like DFT, potential energy surfaces can be mapped out to identify reactants, products, intermediates, and, crucially, transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier (activation energy) that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy is essential for understanding reaction kinetics and predicting reaction rates. For example, computational studies on the formation of the imidazole ring have detailed the dehydration steps and energy barriers involved.

For the synthesis of the target molecule, computational studies could model the multi-component reaction often used for imidazole synthesis, identifying the key intermediates and transition states. Similarly, the addition of the carbonitrile group to the N1 position of the imidazole ring could be modeled to understand its mechanism, whether it proceeds via a nucleophilic substitution or another pathway. These calculations provide insights into regioselectivity and stereoselectivity that are invaluable for optimizing synthetic routes.

Molecular Docking Simulations for Intermolecular Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or other biological macromolecule. This method is widely used in drug discovery to screen for potential drug candidates.

For this compound, molecular docking simulations can be performed to investigate its potential as a ligand for various biological targets. The process involves:

Obtaining the 3D structures of the ligand (the imidazole derivative) and the target protein (e.g., an enzyme or receptor).

Placing the ligand in the binding site of the protein and systematically exploring different orientations and conformations.

Using a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. A lower binding energy generally indicates a more stable and favorable interaction.

The results of a docking study reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. This information can explain the molecule's biological activity and guide the design of new derivatives with improved binding and efficacy.

Applications in Organic Synthesis and Advanced Materials Science

Role as a Versatile Synthetic Building Block and Synthon

4,5-Diphenyl-1H-imidazole-1-carbonitrile and its derivatives are pivotal synthons in the construction of a diverse array of heterocyclic compounds. The imidazole (B134444) core, adorned with phenyl groups at the 4 and 5 positions, provides a stable and sterically defined platform for further chemical transformations. The carbonitrile group at the N1 position acts as a potent electron-withdrawing group, influencing the reactivity of the imidazole ring and providing a handle for various synthetic manipulations.

The versatility of this scaffold is demonstrated in its utility in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. researchgate.net These reactions are prized for their atom economy, reduced reaction times, and simpler purification processes. researchgate.net For instance, tetrasubstituted imidazoles, structurally analogous to the core of this compound, are readily synthesized through four-component cyclo-condensation reactions involving a 1,2-diketone (like benzil), an aromatic aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net This approach highlights the modularity and efficiency of using imidazole-based building blocks in combinatorial chemistry and drug discovery.

The inherent reactivity of the imidazole ring system, coupled with the activating nature of the carbonitrile group, allows for selective functionalization at various positions, further expanding its synthetic utility.

Derivatization Strategies for Complex Organic Structures

The this compound core serves as a launchpad for the synthesis of more intricate and functionally diverse organic molecules. Strategic derivatization allows for the fine-tuning of electronic, optical, and biological properties.

A significant application of imidazole-carbonitrile derivatives lies in the synthesis of fused heterocyclic systems, with purine (B94841) derivatives being a prominent example. Purines, fundamental components of nucleic acids and various cofactors, are of immense interest in medicinal chemistry. researchgate.netmendeley.com The synthesis of purines can be achieved by constructing a pyrimidine (B1678525) ring onto an existing imidazole precursor. researchgate.net

Specifically, 4-aminoimidazole-5-carbonitrile derivatives are key intermediates in the prebiotic synthesis of purines. nih.gov These precursors can undergo cyclization reactions with various one-carbon sources to yield the purine core. This general strategy underscores the potential of this compound, following modification of the carbonitrile and introduction of an amino group, to serve as a synthon for novel purine analogues with potentially unique biological activities. The synthesis of purine derivatives often involves the cyclization of 4-aminoimidazole-5-carboxamide or its corresponding nitrile with reagents like formamide (B127407) or carbon disulfide.

The 4,5-diphenyl-1H-imidazole scaffold is readily amenable to the introduction of a wide variety of substituents, leading to polysubstituted imidazole derivatives with tailored properties. One-pot multicomponent syntheses are a powerful tool for achieving this structural diversity. researchgate.netasianpubs.org For example, the reaction of benzil (B1666583), various aromatic aldehydes, primary amines, and ammonium acetate can yield a library of 1,2,4,5-tetrasubstituted imidazoles. rsc.org

The ability to introduce different functional groups at the N1, C2, and even the phenyl rings allows for precise control over the steric and electronic properties of the final molecule. This tunability is crucial for applications in medicinal chemistry, where subtle structural changes can lead to significant differences in biological activity. For instance, derivatives of 4,5-diphenyl-1H-imidazole have been synthesized and evaluated for their antibacterial properties. scirp.orgsemanticscholar.org

Reaction Type Reactants Key Features Resulting Derivatives
Four-component cyclo-condensationBenzil, Aromatic Aldehyde, Primary Amine, Ammonium AcetateOne-pot synthesis, high efficiency1,2,4,5-tetrasubstituted imidazoles
N-alkylation4,5-diphenyl-1H-imidazole, Alkyl HalideFunctionalization of the N1 positionN-substituted 4,5-diphenylimidazoles
C-H arylation4,5-diphenyl-1H-imidazole, Aryl HalideIntroduction of aryl groups at the C2 position2-aryl-4,5-diphenylimidazoles

Development of Organometallic Complexes and Catalytic Systems Utilizing Imidazole-1-carbonitrile as a Ligand

The nitrogen atoms of the imidazole ring in this compound can act as effective ligands for a variety of metal ions, leading to the formation of stable organometallic complexes. The electronic properties of the imidazole ring, influenced by the phenyl and carbonitrile substituents, can be fine-tuned to modulate the coordination properties of the ligand and the catalytic activity of the resulting metal complex.

While specific research on this compound as a ligand is not extensively documented, the broader class of substituted imidazoles has been widely used in coordination chemistry. For example, imidazole derivatives are known to coordinate with metals like cobalt and copper to form complexes with potential anticancer activity. nih.gov The imidazole-1-carbonitrile moiety, with its additional nitrogen atom, could potentially act as a bidentate or bridging ligand, opening up possibilities for the design of novel catalysts. Substituted 1H-imidazole-4,5-dicarbonitrile compounds have been utilized as catalysts in the coupling reactions of nucleoside methyl phosphonamidites, highlighting the catalytic potential of this class of compounds. nih.gov

The development of such organometallic complexes is an active area of research, with potential applications in homogeneous and heterogeneous catalysis, including cross-coupling reactions, hydrogenations, and oxidations.

Design and Synthesis for Optoelectronic and Sensing Applications (e.g., Solvatofluorochromic Materials, Dyes)

The extended π-conjugated system of 4,5-diphenyl-1H-imidazole derivatives makes them attractive candidates for applications in optoelectronics and chemical sensing. The introduction of electron-donating and electron-accepting groups can lead to molecules with significant intramolecular charge transfer (ICT) character, which is often associated with interesting photophysical properties.

Derivatives of 4,5-diphenyl-1H-imidazole have been investigated for their nonlinear optical (NLO) properties. researchgate.net For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol has been shown to exhibit a significant third-order NLO response, making it a candidate for applications in optical limiting and switching. researchgate.net

Furthermore, the fluorescence of these compounds can be sensitive to the surrounding environment, a phenomenon known as solvatochromism. This property can be exploited for the development of fluorescent sensors. For instance, new imidazole derivatives have been synthesized and shown to act as fluorescent sensors for the detection of copper (II) ions in aqueous solutions. The design of donor-π-acceptor dyes based on the 1,4,5-triphenyl-1H-imidazole moiety has led to materials exhibiting solvatochromism, aggregation-induced emission (AIE), and mechanofluorochromism (MFC). nih.gov These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and smart materials.

A systematic study on (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile demonstrated that its optoelectronic properties could be tuned by external stimuli such as acid and temperature, suggesting its potential for use in tunable OLEDs. researchgate.net

Application Key Property Example Derivative Potential Use
Nonlinear OpticsThird-order susceptibility4-(4,5-Diphenyl-1H-imidazol-2-yl)phenolOptical limiting
Chemical SensingFluorescence quenching/enhancementImidazole-based fluorescent sensorsCopper (II) detection
OptoelectronicsSolvatochromism, AIE, MFCDonor-π-acceptor imidazole dyesOLEDs, smart materials
Tunable EmittersHalochromism, Thermochromism(Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrileTunable OLEDs

Future Research Trajectories for 4,5 Diphenyl 1h Imidazole 1 Carbonitrile

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to functionalized imidazoles is a paramount goal in modern organic chemistry. Future research on 4,5-Diphenyl-1H-imidazole-1-carbonitrile should prioritize the exploration of sustainable and atom-economical synthetic methodologies, moving away from traditional, often harsh, reaction conditions.

Key areas for investigation include:

Green Synthesis Approaches: The application of green chemistry principles to the synthesis of the 4,5-diphenyl-1H-imidazole core and its subsequent cyanation is a promising avenue. researchgate.netresearchgate.net Methodologies such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign solvents like water could significantly reduce the environmental impact of the synthesis. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Research into catalyst- and solvent-free reaction conditions for the synthesis of polysubstituted imidazoles is gaining traction. researchgate.net Exploring these approaches for the production of this compound could lead to more sustainable and cost-effective manufacturing processes.

Atom Economy: The concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, is a critical aspect of sustainable synthesis. Future synthetic strategies should be designed to minimize the generation of byproducts. ijpsonline.com For instance, developing a one-pot synthesis from readily available starting materials would be a significant advancement.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced reaction rates.
Ultrasound-Promoted ReactionsImproved mass transfer, enhanced reaction rates, milder reaction conditions.
Catalyst- and Solvent-Free ReactionsReduced waste, lower cost, simplified purification.

Deepening Mechanistic Understanding of Novel Reactions and Selectivity Control

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling the selectivity of its transformations and for designing novel synthetic applications. The presence of the N-cyano group makes it a potentially versatile reagent. nih.govacs.org

Future mechanistic studies should focus on:

Reactivity of the N-Cyano Group: The N-cyano group can act as a leaving group or participate in cycloaddition reactions. Investigating its reactivity with various nucleophiles and electrophiles will be essential. acs.org Understanding the factors that govern these reaction pathways will enable the development of new methods for functionalizing the imidazole (B134444) core.

Regioselectivity of Reactions: For reactions involving the imidazole ring, controlling the regioselectivity is often a challenge. rsc.org Detailed mechanistic studies, potentially employing computational methods, could provide insights into the factors that influence the site of reaction, allowing for the selective synthesis of specific isomers.

Interrupted Ugi Reactions: The imidazole nitrogen can participate in multicomponent reactions, such as interrupted Ugi reactions, leading to the formation of complex heterocyclic systems. nih.gov Exploring the potential of this compound in such reactions could open up new avenues for the synthesis of novel bioactive compounds.

Reaction TypePotential OutcomeMechanistic Question to Address
Nucleophilic Addition to the Cyano GroupFormation of amidines or other nitrogen-containing heterocycles.What factors influence the reactivity of the cyano group?
Cycloaddition ReactionsSynthesis of fused heterocyclic systems.What is the scope of dienophiles and dipolarophiles that can react with the N-cyanoimidazole?
Palladium-Catalyzed Cross-CouplingFunctionalization of the imidazole ring.How does the N-cyano group influence the catalytic cycle and regioselectivity?

Rational Design of Derivatives with Precisely Tunable Electronic and Structural Properties

The phenyl groups at the 4 and 5 positions of the imidazole ring offer significant opportunities for structural modification, which in turn allows for the fine-tuning of the molecule's electronic and photophysical properties. acs.orgnih.gov

Future research in this area should involve:

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings can significantly alter the electronic properties of the imidazole core. nih.govrsc.org This could be exploited to develop new materials for applications in electronics and optoelectronics. researchgate.net

Structure-Property Relationships: A systematic study of the relationship between the molecular structure of this compound derivatives and their physicochemical properties is needed. acs.orgnih.gov This will enable the rational design of new compounds with desired characteristics.

Computational Modeling: Quantum chemical calculations can be a powerful tool for predicting the electronic and structural properties of novel derivatives before their synthesis, thus guiding experimental efforts. acs.org

Substituent on Phenyl RingPredicted Effect on Electronic Properties
Electron-Donating Group (e.g., -OCH3, -N(CH3)2)Increase in HOMO energy level, potential for enhanced electron-donating ability.
Electron-Withdrawing Group (e.g., -NO2, -CF3)Decrease in LUMO energy level, potential for enhanced electron-accepting ability.
Halogen (e.g., -F, -Cl)Inductive electron withdrawal, potential for tuning intermolecular interactions.

Integration into Supramolecular Architectures and Advanced Functional Materials

The ability of the imidazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of supramolecular assemblies and advanced functional materials. nih.gov

Promising future research directions include:

Supramolecular Chemistry: The imidazole nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking interactions. nih.gov Exploiting these interactions could lead to the formation of well-defined supramolecular structures such as gels, liquid crystals, and porous materials.

Metal-Organic Frameworks (MOFs): Imidazole derivatives are widely used as ligands in the synthesis of MOFs. ajrconline.org The cyano group in this compound could also coordinate to metal ions, making it a potential candidate for the construction of novel MOFs with interesting properties for gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): Imidazole-based compounds have shown promise as host materials in OLEDs. researchgate.net The tunable electronic properties of this compound derivatives make them attractive candidates for this application.

Material TypePotential ApplicationKey Structural Feature
Supramolecular GelsDrug delivery, tissue engineering.Self-assembly through hydrogen bonding and π-π stacking.
Metal-Organic FrameworksGas storage, catalysis, sensing.Coordination of imidazole and cyano nitrogens to metal centers.
Organic Light-Emitting DiodesDisplays, solid-state lighting.High triplet energy and good charge transport properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Diphenyl-1H-imidazole-1-carbonitrile and its derivatives?

  • Methodology :

  • Base-promoted cyclization : A transition-metal-free approach involves reacting amidines with ketones under basic conditions (e.g., KOtBu in DMSO) to form imidazole cores. This method avoids metal contamination and achieves moderate yields (~60–75%) .
  • Substituted derivative synthesis : Electrophilic substitution at the imidazole C2 position can introduce aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) via condensation reactions with aldehydes under acidic or microwave-assisted conditions .
  • Spiro-fused derivatives : Base-mediated reactions with cyclic ketones yield spiro-imidazolones, leveraging steric and electronic effects to control regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR/IR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns, while IR identifies functional groups (e.g., C≡N stretching at ~2200 cm1^{-1}) .
  • X-ray crystallography :

  • SHELX suite : For structure solution and refinement, SHELXL is widely used for small-molecule crystallography, especially with high-resolution data .
  • ORTEP-3 : Visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks .
  • Mercury CSD : Analyzes crystal packing and intermolecular interactions (e.g., π-π stacking in phenyl-substituted derivatives) .

Q. What are the common biological targets for 4,5-Diphenyl-1H-imidazole derivatives?

  • Antibacterial activity : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) exhibit enhanced activity against Gram-positive bacteria (e.g., S. aureus), likely due to membrane disruption .
  • Structure-activity relationships (SAR) : Lipophilic substituents (e.g., 4-chlorophenyl) improve cellular uptake, while polar groups (e.g., hydroxyl) reduce efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystal packing)?

  • Contradiction analysis :

  • NMR validation : Compare experimental 1^1H chemical shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets). Deviations >0.3 ppm suggest incorrect tautomer assignments or solvent effects .
  • Crystallographic refinement : Use SHELXL's TWIN/BASF commands to model disorder or twinning in cases where predicted symmetry conflicts with experimental data .
    • Statistical validation : Apply Hamilton R-factors and Bayesian metrics to assess model plausibility .

Q. What strategies optimize reaction yields for transition-metal-free imidazole synthesis?

  • Key variables :

  • Base selection : Stronger bases (e.g., KOtBu vs. NaOH) accelerate cyclization but may promote side reactions (e.g., ketone aldol condensation) .
  • Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but require careful moisture control to avoid hydrolysis .
    • Scale-up challenges : Microwaves or flow reactors improve heat/mass transfer for gram-scale synthesis, reducing decomposition .

Q. How can computational methods predict electronic properties for optoelectronic applications?

  • DFT studies :

  • Frontier molecular orbitals : HOMO-LUMO gaps (~3.5–4.0 eV) correlate with UV-Vis absorption maxima (e.g., 350–400 nm) in donor-acceptor imidazole derivatives .
  • Charge transport : Marcus theory calculations estimate hole/electron mobility (>0.1 cm2^2 V1^{-1} s1^{-1}) for OLED or photovoltaic applications .
    • Crystal engineering : Mercury CSD's packing similarity tool identifies isostructural analogs to design materials with tailored bandgaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.